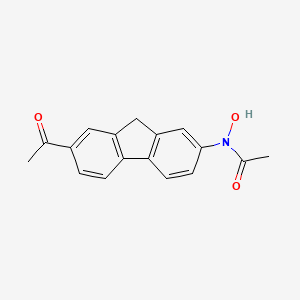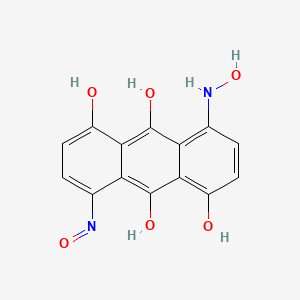
Beryllium;diperchlorate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium diperchlorate tetrahydrate is a chemical compound with the molecular formula H8BeCl2O12 It is a beryllium salt of perchloric acid and is known for its high reactivity and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Beryllium diperchlorate tetrahydrate can be synthesized through the reaction of beryllium hydroxide with perchloric acid. The reaction typically involves dissolving beryllium hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of beryllium diperchlorate tetrahydrate involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The production setup includes reactors made of materials resistant to corrosion by perchloric acid, and the process is carried out under strict safety protocols to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
Beryllium diperchlorate tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced under specific conditions to form beryllium chloride and other by-products.
Substitution: The perchlorate ions can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with beryllium diperchlorate tetrahydrate include reducing agents like hydrogen gas or metals such as zinc. The reactions are typically carried out in aqueous solutions, and the conditions are carefully controlled to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of beryllium diperchlorate tetrahydrate include beryllium chloride, water, and various substituted perchlorates depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Beryllium diperchlorate tetrahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the toxicity and reactivity of beryllium compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: Beryllium diperchlorate tetrahydrate is used in the production of specialized materials and in processes requiring strong oxidizing agents.
Mechanism of Action
The mechanism of action of beryllium diperchlorate tetrahydrate involves its ability to act as a strong oxidizing agent. The perchlorate ions can readily participate in redox reactions, leading to the formation of various products. The molecular targets and pathways involved in its action are primarily related to its oxidative properties and the reactivity of beryllium ions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beryllium diperchlorate tetrahydrate include:
Beryllium chloride: A simpler beryllium compound with different reactivity and applications.
Beryllium nitrate: Another beryllium salt with distinct properties and uses.
Beryllium sulfate: Known for its use in various industrial processes.
Uniqueness
Beryllium diperchlorate tetrahydrate is unique due to its combination of beryllium and perchlorate ions, which impart both high reactivity and specific chemical properties. Its tetrahydrate form also influences its stability and solubility, making it distinct from other beryllium compounds.
Properties
CAS No. |
7787-48-6 |
|---|---|
Molecular Formula |
BeCl2H8O12 |
Molecular Weight |
279.97 g/mol |
IUPAC Name |
beryllium;diperchlorate;tetrahydrate |
InChI |
InChI=1S/Be.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |
InChI Key |
TYWIVKBGKVAEHJ-UHFFFAOYSA-L |
Canonical SMILES |
[Be+2].O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


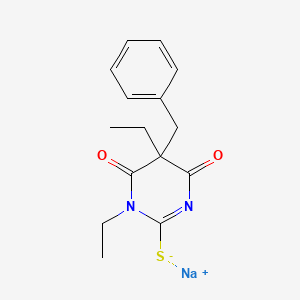


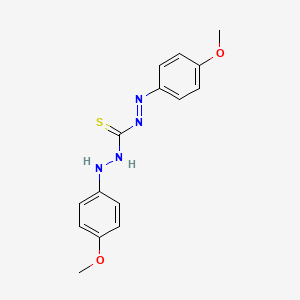
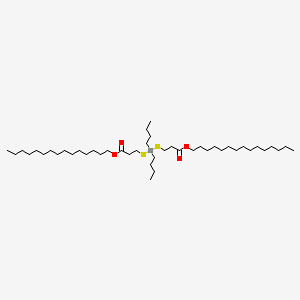
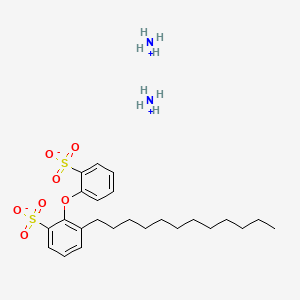
![Ethanol,[1-3H]](/img/structure/B13790943.png)
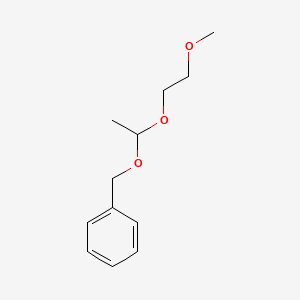
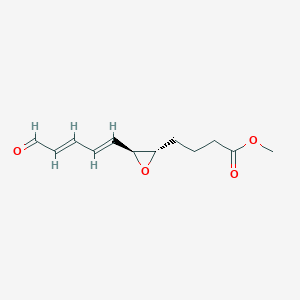
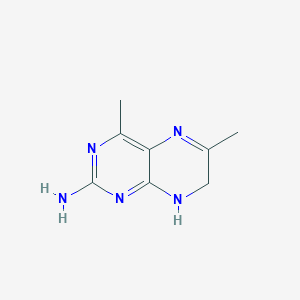
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)

